molecular formula C13H15NO3 B6164858 2-cyclopentaneamidobenzoic acid CAS No. 667887-04-9

2-cyclopentaneamidobenzoic acid

Cat. No.: B6164858
CAS No.: 667887-04-9
M. Wt: 233.3
Attention: For research use only. Not for human or veterinary use.
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Description

2-cyclopentaneamidobenzoic acid is an organic compound that features a benzoic acid moiety substituted with a cyclopentane ring and an amide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-cyclopentaneamidobenzoic acid typically involves the reaction of cyclopentylamine with a benzoic acid derivative. One common method is the amidation reaction, where cyclopentylamine reacts with a benzoic acid derivative in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired amide bond.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale amidation reactions using automated reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-cyclopentaneamidobenzoic acid can undergo various chemical reactions, including:

    Oxidation: The benzoic acid moiety can be oxidized to form corresponding carboxylic acids.

    Reduction: The amide group can be reduced to form amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Benzoic acid derivatives.

    Reduction: Cyclopentylamine derivatives.

    Substitution: Halogenated benzoic acid derivatives.

Scientific Research Applications

2-cyclopentaneamidobenzoic acid has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, including drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-cyclopentaneamidobenzoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Cyclopentane carboxylic acid: Similar structure but lacks the amide group.

    Benzoic acid: Similar structure but lacks the cyclopentane ring.

    Cyclopentylamine: Similar structure but lacks the benzoic acid moiety.

Uniqueness

2-cyclopentaneamidobenzoic acid is unique due to the presence of both the cyclopentane ring and the amide group, which confer distinct chemical and biological properties. This combination of structural features makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

667887-04-9

Molecular Formula

C13H15NO3

Molecular Weight

233.3

Purity

95

Origin of Product

United States

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